![molecular formula C18H13N5O B5535505 6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5535505.png)
6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-amino-3-phenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is an organic carbonitrile . It is part of the pyrano[2,3-c]pyrazole family, which is considered a pharmacologically promising substructure with numerous biological effects .
Synthesis Analysis
The compound was synthesized in 89% yield by following a simple, straightforward, and highly efficient multicomponent one-pot protocol under the excellent catalytic influence of non-toxic trisodium citrate dihydrate under ambient conditions . The synthesis involved a one-pot tandem Knoevenagel cyclocondensation of malononitrile, pyridine 4-carboxy-aldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones in aqueous ethanol at room temperature .Molecular Structure Analysis
X-ray diffraction studies reveal the packing of molecules in the crystal, which is strongly influenced by both intra and intermolecular hydrogen interactions . In addition, aromatic π–π interactions stabilize the molecular chains propagating along [001] . The pyrazole ring A is almost coplanar to the fused pyran ring B (dihedral angle 2.99 (5)°), whereas it forms a dihedral angle 13.52 (8)° with phenyl ring C .Chemical Reactions Analysis
The compound is synthesized via a one-pot tandem Knoevenagel cyclocondensation . This reaction involves the condensation of malononitrile, pyridine 4-carboxy-aldehyde, and in situ generated 3-substituted-1H-pyrazol-5(4H)-ones .Aplicaciones Científicas De Investigación
Anticancer Properties
The pyrano[2,3-c]pyrazole moiety in this compound has demonstrated promising pharmacological effects, including potential anticancer activity . Researchers have explored its role in inhibiting cancer cell growth and metastasis. Further investigations into its mechanism of action and potential clinical applications are warranted.
Antimicrobial Activity
The same pyrano[2,3-c]pyrazole scaffold has been evaluated for its antimicrobial properties . It may serve as a basis for developing novel antibiotics or antimicrobial agents. Understanding its interactions with microbial targets and optimizing its efficacy are essential areas of study.
Anti-Inflammatory Effects
Compounds containing the pyrano[2,3-c]pyrazole substructure have shown anti-inflammatory potential . Researchers could explore this compound’s anti-inflammatory mechanisms, assess its impact on inflammatory pathways, and investigate its therapeutic applications in inflammatory diseases.
Anti-Angiogenesis Activity
Angiogenesis inhibitors play a crucial role in cancer therapy. Investigating whether this compound affects angiogenesis pathways could provide insights into its potential as an anti-angiogenic agent .
Molluscicidal Properties
The pyrano[2,3-c]pyrazole derivatives have been studied for molluscicidal activity . Researchers could explore their effectiveness in controlling snail populations, especially in regions where snails transmit parasitic diseases.
Fluorescent Probes and Polymers
Recent applications of similar heterocycles include their use as fluorescent probes and structural units in polymers . Researchers might investigate whether this compound exhibits similar properties, potentially leading to applications in materials science and bioimaging.
Chk1 Inhibition
Given the diverse biological effects associated with pyrano[2,3-c]pyrazoles, exploring their potential as Chk1 inhibitors could be valuable . Chk1 inhibitors are relevant in cancer research and drug development.
Analgesic Activity
Although not directly studied for analgesic effects, compounds with similar substructures have demonstrated analgesic activity . Investigating whether this compound shares this property could open new avenues for pain management research.
Propiedades
IUPAC Name |
6-amino-3-phenyl-4-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c19-9-13-14(12-7-4-8-21-10-12)15-16(11-5-2-1-3-6-11)22-23-18(15)24-17(13)20/h1-8,10,14H,20H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLMIRAYBVAULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-phenyl-4-(3-pyridyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)
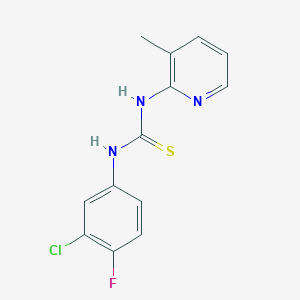
![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)
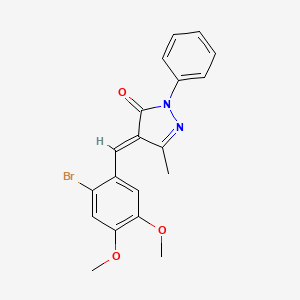
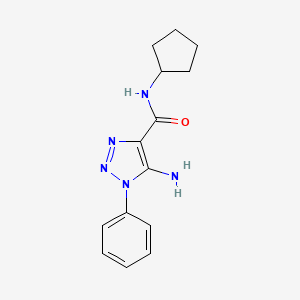
![N'-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5535460.png)
![1-[6-(1-methyl-1H-imidazol-2-yl)-3-pyridazinyl]-3-azepanamine dihydrochloride](/img/structure/B5535474.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)


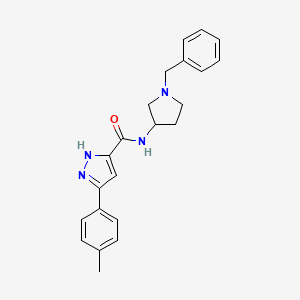
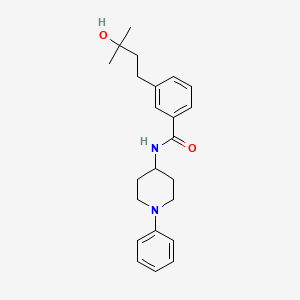
![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)